molecular formula C10H9N3O2 B1359281 4-(5-Oxazolyl)benzohydrazide CAS No. 886362-14-7

4-(5-Oxazolyl)benzohydrazide

Cat. No. B1359281
M. Wt: 203.2 g/mol
InChI Key: ZHYJVYAAIVMXIW-UHFFFAOYSA-N
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Description

4-(5-Oxazolyl)benzohydrazide is a chemical compound with the molecular formula C10H9N3O2 . It is widely used in scientific experiments for its antimicrobial and antioxidant properties.


Synthesis Analysis

The synthesis of oxazole derivatives, such as 4-(5-Oxazolyl)benzohydrazide, has been a topic of interest in recent years. A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another approach involves combining suitable aldehydes with four hydrazides .


Molecular Structure Analysis

The molecular structure of 4-(5-Oxazolyl)benzohydrazide is characterized by a five-membered oxazole ring attached to a benzohydrazide group . The molecular weight is 203.2 g/mol.

Scientific Research Applications

1. Anticancer Agent

  • Summary of Application: 4-(5-Oxazolyl)benzohydrazide is used in the synthesis of a unique series of oxadiazoles, which have shown promise as anticancer agents .
  • Methods of Application: The oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by FT-IR, LCMS, and NMR spectral techniques .
  • Results: The synthesized compounds were screened for anticancer activity. The IC50 values of the most active compound (7h) observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

2. Antimicrobial Activity

  • Summary of Application: 4-(5-Oxazolyl)benzohydrazide is used in the synthesis of Schiff base hydrazones, which have shown antimicrobial activity .
  • Methods of Application: The Schiff base hydrazones were synthesized by condensing benzoic acid hydrazide with oxy derivatives of 2-hydroxy-1-napthaldehyde/4-hydroxy benzaldehyde . The synthesized compounds were characterized by spectroscopic and analytical techniques .
  • Results: The synthesized compounds were screened for their in vitro antimicrobial activities against two gram-positive bacteria (S. aureus and S. gordonii), two gram-negative bacteria (E. coli and P. aeruginosa), and two fungal strains (A. niger and C. albicans). The metal chelates were found to be more toxic than their parent Schiff bases .

3. Anti-Inflammatory and Anti-Malarial Activities

  • Summary of Application: Benzohydrazides, including 4-(5-Oxazolyl)benzohydrazide, have been found to possess diverse biological properties, including anti-inflammatory and anti-malarial activities .
  • Methods of Application: The specific methods of application or experimental procedures for these activities are not detailed in the source .
  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

4. Oil Spill Treatment

  • Summary of Application: Benzohydrazide derivatives have been found to be useful in oil spill treatment .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

5. Anti-Bacterial Activity

  • Summary of Application: Benzohydrazides, including 4-(5-Oxazolyl)benzohydrazide, have been found to possess diverse biological properties, including anti-bacterial activities .
  • Methods of Application: The specific methods of application or experimental procedures for these activities are not detailed in the source .
  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

6. High-Energy Molecules

  • Summary of Application: Oxadiazoles, which can be synthesized using 4-(5-Oxazolyl)benzohydrazide, have been established as potential high-energy core molecules .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

4-(5-Oxazolyl)benzohydrazide is classified as Acute Tox. 3 Oral according to the Hazard Classifications . It is advised to be used only for R&D and not for medicinal, household, or other uses .

properties

IUPAC Name

4-(1,3-oxazol-5-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-13-10(14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYJVYAAIVMXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630614
Record name 4-(1,3-Oxazol-5-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Oxazolyl)benzohydrazide

CAS RN

886362-14-7
Record name 4-(5-Oxazolyl)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Oxazol-5-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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